Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2

CCK1 receptor binding Receptor affinity Sulfation requirement

Sincalide (CCK-8 sulfated) is the minimal fully active fragment of cholecystokinin, requiring intact Tyr(SO3H) for native CCK1 receptor pharmacology. Desulfation reduces binding affinity by 500-fold and potency by >170-fold, rendering unsulfated analogs unsuitable for physiological studies. - CCK1 receptor EC50: 1-1.4 nM (gallbladder contraction) - Ki at CCK1: 0.6-1 nM; 500-fold selectivity vs. desulfated CCK-8 - Essential for: gallbladder motility, pancreatic secretion, satiety, and antinociception assays - Fully active octapeptide amide; not equivalent to CCK-4 or gastrin peptides

Molecular Formula C49H62N10O16S3
Molecular Weight 1143.3 g/mol
Cat. No. B12061907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
Molecular FormulaC49H62N10O16S3
Molecular Weight1143.3 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35?,36-,37-,38-,39-/m0/s1
InChIKeyIZTQOLKUZKXIRV-IVVJSLGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sincalide (CCK-8) Structural and Functional Profile


Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, formally designated Sincalide or cholecystokinin octapeptide (CCK-8, residues 26-33 of CCK-33), is a sulfated octapeptide amide with the CAS registry number 25126-32-3 and a molecular weight of 1143.27 g/mol [1]. This peptide is the minimal fully active fragment of the endogenous hormone cholecystokinin, retaining the complete biological activity profile of the full-length CCK-33 and CCK-58 peptides [2]. The defining structural feature is the O-sulfated tyrosine residue at position 2 (Tyr(SO3H)), which is essential for high-affinity binding to the cholecystokinin type A (CCK-A, now designated CCK1) receptor and for the full spectrum of pharmacological activities, including gallbladder contraction, pancreatic enzyme secretion, and central nervous system effects related to satiety signaling [3].

Fragment

Minimal fully active CCK fragment retaining reported full activity of CCK-33/CCK-58

Sulfation

Tyr(SO3H) required for high-affinity CCK1 receptor binding and functional response

Tool

Research peptide for CCK1/CCK2 receptor pathway and satiety signaling studies

Sincalide (CCK-8) Sulfation and Sequence Integrity


The sulfated tyrosine residue (Tyr(SO3H)) at position 2 of the Sincalide sequence is not a minor modification; it is the primary determinant of high-affinity receptor binding and full agonist activity. Desulfation of this single residue reduces CCK1 receptor binding affinity by approximately 500-fold and functionally renders the peptide over 170-fold less potent in tissue contraction assays [1]. Furthermore, truncation of the N-terminal aspartic acid residue (yielding CCK27-33) retains some behavioral activity but alters the receptor selectivity profile, while smaller fragments such as the C-terminal tetrapeptide CCK-4 exhibit a completely distinct pharmacological signature with a 1,000–10,000-fold reduction in CCK1 receptor affinity [2]. Consequently, procurement of the precise octapeptide sequence with intact sulfation is non-negotiable for experiments requiring the native CCK1/CCK2 receptor activation profile or for assays validated against the endogenous hormone standard.

Sincalide
Sulfated octapeptide; reported CCK1 Ki 0.6–1 nM and full agonist profile
Desulfated CCK-8
~500-fold CCK1 affinity loss may shift receptor activation and functional outcome
Truncated / CCK-4
Altered receptor selectivity; CCK-4 exhibits >10,000-fold lower CCK1 affinity and distinct pharmacological signature

Quantitative Evidence: Sincalide vs. Analogs


CCK1 Receptor Affinity: Sulfated vs. Desulfated CCK-8

Sincalide (sulfated CCK-8) demonstrates a CCK1 receptor binding affinity (Ki) of approximately 0.6–1 nM. In stark contrast, the desulfated form (CCK-8 desulfate) exhibits a Ki that is approximately 500-fold higher (lower affinity) [1]. This quantitative difference underscores the absolute requirement of the Tyr(SO3H) moiety for recognition by peripheral CCK-A (CCK1) binding sites, a finding consistent with earlier mutagenesis studies on the CCK receptor [2].

CCK1 Affinity
Head-to-head
0.6–1 nM (Sincalide)
vs ~500-fold lower (desulfated)
Sulfation-dependent CCK1 binding affinity context
Desulfated form reported unsuitable for CCK1-driven studies
CCK1 receptor binding Receptor affinity Sulfation requirement

Smooth Muscle Contraction: Sulfated vs. Unsulfated CCK-8

In the rat isolated pylorus contraction assay, Sincalide (sulfated CCK-8) elicits a contractile response with an ED50 of approximately 1 nM. Unsulfated CCK-8 is at least 170-fold less potent, while the C-terminal tetrapeptide fragment CCK-4 (tetragastrin) is at least 500-fold less potent [1]. In guinea pig ileum, Sincalide (EC50 = 1.4 nM) is over 1,000-fold more potent than gastrin peptides in producing sustained contractions, and unlike the transient response of CCK-4, Sincalide produces a sustained, atropine-sensitive contractile response consistent with CCK1 receptor agonism [2].

Smooth Muscle Contraction
Head-to-head
Sincalide: ED50 ~1 nM
sustained contraction
Unsulfated CCK-8: ≥170‑fold less potent;
CCK-4: ≥500‑fold less potent
Functional potency requires intact sulfated octapeptide
Tissue response may not replicate with desulfated or truncated forms
Smooth muscle contraction Functional potency CCK receptor subtypes

Gastric Acid Secretion: Sulfated vs. Unsulfated CCK-8

In a rat gastric acid secretion model, sulfated CCK-8 (Sincalide) alone had no stimulatory effect on acid secretion. However, when co-administered with pentagastrin, Sincalide caused marked, surmountable inhibition of the secretory plateau response, consistent with competitive antagonism at gastrin receptors [1]. In contrast, unsulfated CCK-8 stimulated acid secretion in a dose-dependent manner, albeit with a lower maximal response than pentagastrin or human gastrin II [1]. This functional inversion—unsulfated CCK-8 acts as an agonist, while sulfated CCK-8 acts as an antagonist—demonstrates that the sulfation status entirely dictates the peptide's functional outcome at gastric gastrin/CCK2 receptors.

Gastric Acid Secretion
Head-to-head
Sincalide: competitive antagonist of pentagastrin
Unsulfated CCK-8: dose‑dependent partial agonist
Sulfation determines agonist/antagonist function at gastric CCK2
Unsulfated CCK-8 may produce opposite gastric response
Gastric acid secretion Gastrin receptor Functional selectivity

Behavioral and Antinociceptive Activity: Full Sulfated Sequence

Systemic and intracerebroventricular (i.c.v.) administration of Sincalide (sulfated CCK-8) produces significant antinociceptive effects in the phenylquinone-induced writhing test and the hot plate test. In contrast, both unsulfated CCK-8 and the C-terminal tetrapeptide CCK-4 were active only in the writhing test via i.c.v. administration and were completely inactive upon systemic administration [1]. Furthermore, in exploratory behavior assays, only the full octapeptide CCK26-33 (Sincalide) and the heptapeptide CCK27-33 induced behavioral effects within physiological dose ranges; unsulfated versions and smaller fragments were inactive even at doses as high as 10(-3) mol/kg [2].

Behavioral & Antinociceptive
Head-to-head
Sincalide: active i.c.v. + systemic (hot plate, writhing)
Unsulfated/CCK-4: i.c.v. active only in writhing; systemic inactive
Full sequence required for systemic CNS behavioral profile
Smaller fragments lose systemic activity in reported models
Antinociception Behavioral pharmacology CNS peptide activity

ACE-Mediated Cleavage of Sincalide

Sincalide (CCK-8) is hydrolyzed in vitro by angiotensin-converting enzyme (ACE), with the initial and primary cleavage occurring specifically at the Met-Asp bond, releasing the C-terminal dipeptide amide Asp-Phe-NH2 [1]. This cleavage was confirmed in gastric mucosal cell preparations from multiple species (rabbit, dog) at 37°C and pH 7.4, and was inhibited by captopril, confirming ACE or ACE-like enzymatic activity [1]. Additionally, endopeptidase-24.11 hydrolyzes CCK-8 at two distinct sites (Gly4-Trp5 and Asp7-Phe8NH2), with the Asp7-Phe8NH2 bond cleavage proceeding 4-fold more rapidly than the Gly4-Trp5 bond under initial conditions [2]. These defined cleavage sites differentiate Sincalide from analogs modified at these positions.

ACE Cleavage
Supporting evidence
ACE: Met-Asp cleavage
Endopeptidase-24.11: Asp7-Phe8NH2 (4× faster than Gly4-Trp5)
Defined metabolic liability distinguishes from stabilized analogs
Native susceptibility may support stability and half-life studies
Peptide stability ACE hydrolysis Metabolic degradation

CCK2 Affinity: Sincalide vs. Gastrin

At the CCK2 (gastrin/CCK-B) receptor, Sincalide binds with high affinity (Ki approximately 0.3–1 nM), comparable to gastrin-17 and sulfated CCK-58 [1]. However, the C-terminal tetrapeptide CCK-4 exhibits a roughly 10-fold reduction in CCK2 receptor affinity relative to Sincalide [1]. Functionally, Sincalide is over 1,000-fold more potent than gastrin peptides in producing sustained contractile responses in guinea pig ileum, despite similar CCK2 binding affinities, indicating that receptor binding affinity does not fully predict functional efficacy in all tissues [2]. This highlights that Sincalide possesses unique intrinsic efficacy at CCK2 receptors in certain contexts compared to gastrin.

CCK2 vs Gastrin
Head-to-head
Sincalide: Ki 0.3–1 nM, EC50 1.4 nM (ileum)
Gastrin-17: similar Ki, >1,000‑fold lower functional potency
Sincalide shows higher functional efficacy at CCK2 in ileum
Binding affinity alone may not predict tissue response
CCK2 receptor Gastrin receptor Receptor subtype affinity

Sincalide (CCK-8) Research and Industrial Applications


Gallbladder and Biliary Function Assays

For in vitro or in vivo assays measuring gallbladder smooth muscle contraction or bile flow, Sincalide is the definitive ligand. Its high potency (EC50 ~1-1.4 nM in smooth muscle preparations) and full agonist activity at CCK1 receptors are unmatched by unsulfated CCK-8 (≥170-fold less potent) or gastrin peptides (>1,000-fold less potent) [1]. The 500-fold reduction in CCK1 receptor affinity observed with desulfated CCK-8 further confirms that only the fully sulfated octapeptide can reliably reproduce the physiological contractile response to endogenous CCK [2].

Pancreatic Acinar Cell Secretion Studies

Researchers investigating pancreatic enzyme (amylase, lipase) or fluid secretion should prioritize Sincalide due to its potent and specific activation of CCK1 receptors on pancreatic acinar cells. Its high affinity (Ki ~0.6-1 nM) for CCK1 receptors ensures robust secretory responses at physiologically relevant concentrations. Substitution with unsulfated CCK-8 would require supraphysiological concentrations due to the 500-fold affinity loss, potentially introducing off-target effects [2]. Similarly, CCK-4 is essentially inactive at CCK1 receptors and thus inappropriate for acinar cell studies [3].

Satiety, Feeding, and Anxiety Models

For in vivo behavioral pharmacology studies examining satiety signaling, reduced exploratory behavior, or anxiety-related responses, Sincalide is the required ligand. Only the fully sulfated octapeptide CCK26-33 (Sincalide) and its heptapeptide fragment CCK27-33 produce behavioral effects at physiological doses; unsulfated forms and smaller fragments are inactive even at millimolar doses [4]. Additionally, Sincalide retains systemic antinociceptive activity that is absent with unsulfated CCK-8 or CCK-4 [5], making it essential for studies linking peripheral CCK signaling to central nervous system outcomes.

Gastric CCK2/Gastrin Receptor Profiling

In studies of gastric acid secretion or gastric mucosal function, Sincalide serves as a unique tool to differentiate CCK1- from CCK2-mediated effects. Its antagonist profile at gastrin receptors in the stomach (competitive inhibition of pentagastrin-stimulated acid secretion) is a functional property not shared by unsulfated CCK-8, which acts as a partial agonist [6]. This qualitative difference enables researchers to dissect the specific contributions of sulfated CCK peptides to gastric physiology without the confounding agonist activity of unsulfated analogs.

Application
Selection Property
Validation Focus
Gallbladder contraction assays
CCK1 full agonist activity, sulfation integrity
Sulfation-dependent CCK1-mediated contractile response
Pancreatic secretion studies
High-affinity CCK1 receptor activation
Enzyme secretion linked to CCK1 occupancy
Satiety and anxiety behavioral models
Full-length octapeptide for CNS activity
Systemic behavioral response linked to sulfated CCK-8
Gastric CCK2 receptor profiling
Antagonist profile at gastrin receptors
Differentiation of CCK1 vs. CCK2 gastric effects

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